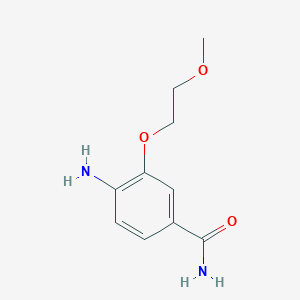

4-Amino-3-(2-methoxyethoxy)-benzamide

Description

Properties

IUPAC Name |

4-amino-3-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQOEZOZXWPEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Benzamide Core

Starting Material: Methyl-2-ethoxy-4-acetylaminobenzoate is a common precursor, synthesized via esterification and acylation steps.

Ester Formation: Methylation of salicylate derivatives using ethyl sulfate in the presence of potassium carbonate, followed by purification through recrystallization, yields methyl-2-ethoxy-4-acetylaminobenzoate.

Chlorination: The compound undergoes chlorination at the 5-position using chlorine gas in acetic acid, producing methyl-2-ethoxy-4-acetylamino-5-chlorobenzoate.

Introduction of the Amino Group

Amidation: The chlorinated ester reacts with N,N-diethylethylenediamine in a refluxing ethylene glycol medium, leading to the formation of N-(diethylaminoethyl)-2-methoxy-4-amino-5-bromobenzamide.

Hydrolysis: The ester groups are hydrolyzed to carboxylic acids, then amidated to yield the amino benzamide derivative. This step often involves hydrolysis with aqueous acids or bases under controlled conditions.

Incorporation of the 2-Methoxyethoxy Group

The methoxyethoxy group is introduced through nucleophilic substitution or alkylation of the amino group with suitable alkylating agents such as 2-chloroethyl methyl ether, in the presence of bases like sodium hydroxide or potassium carbonate, in polar aprotic solvents (e.g., dimethylformamide or ethanol).

Final Purification and Crystallization

The synthesized compound is purified via recrystallization from ethanol or ethyl acetate, and characterized by melting point analysis, NMR, and IR spectroscopy to confirm structure and purity.

Data Summary Table: Preparation Methods

Research Findings and Notes

The synthesis pathways are optimized for high yield and purity, with particular emphasis on controlling reaction temperatures during chlorination and amidation to prevent side reactions (e.g., over-chlorination or polymerization).

The use of acetic acid as a solvent during chlorination facilitates better control over the reaction, reducing by-products.

Alkylation steps require anhydrous conditions to prevent hydrolysis of reactive intermediates.

The multi-step approach allows for modular modifications, enabling the synthesis of derivatives with varied substituents for structure-activity relationship studies.

The methods described are scalable for industrial production, with some processes adapted from patent literature and academic research for enhanced efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 4-position serves as a nucleophile, facilitating substitution reactions. Key examples include:

Reaction with Acyl Chlorides

4-Amino-3-(2-methoxyethoxy)-benzamide reacts with acyl chlorides to form secondary amides. For instance, in analogous compounds, methyl 4-amino-2-methoxybenzoate reacts with acyl chlorides (e.g., benzoyl chloride) in dimethylformamide (DMF) with triethylamine to yield substituted amides .

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Acyl chlorides (RCOCl) | DMF, triethylamine, RT | N-acylated benzamide derivatives |

Alkylation

The amino group can undergo alkylation with alkyl halides (e.g., methyl iodide) under basic conditions. For example, similar benzamides react with methyl iodide in ethanol to form N-alkylated products .

Amide Bond Formation and Acylation

The compound participates in amide bond-forming reactions, often mediated by coupling agents:

Schotten-Baumann Reaction

Reaction with benzylamine or cyclic amines (e.g., piperidine) in the presence of dicyclohexylcarbodiimide (DCC) yields N-substituted benzamides. For example:

| Reactant | Coupling Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | DCC | N-benzyl-4-(2-methoxyethoxy)benzamide | ~70–85% |

Condensation Reactions

The amino group and methoxyethoxy substituent enable condensation with carbonyl compounds:

Reaction with Isothiocyanates

In a study on structurally related benzamides, the amino group reacts with benzoyl isothiocyanate to form thiourea intermediates, which cyclize to pyrazole derivatives under reflux with hydrazine hydrate .

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Benzoyl isothiocyanate | Ethanol, KOH, reflux | Thiourea intermediates → Pyrazoles |

Hydrolysis and Stability

The methoxyethoxy group and amide bond exhibit stability under acidic/basic conditions:

Amide Hydrolysis

The amide bond resists hydrolysis under mild conditions but cleaves in concentrated HCl or NaOH at elevated temperatures. For example, analogous esters hydrolyze to carboxylic acids in basic ethanol .

Electrophilic Aromatic Substitution

The electron-donating methoxyethoxy group directs electrophiles to the para and ortho positions. Potential reactions include:

Nitration

Nitration with HNO₃/H₂SO₄ would occur at the 5-position (para to the methoxyethoxy group). A related 4-methoxybenzamide derivative undergoes nitration at the para position with 70% yield .

Sulfonation

Sulfonation with fuming H₂SO₄ would similarly target the 5-position, as seen in sulfonamide-bearing benzamides .

Biological Interactions

While not a chemical reaction per se, the compound’s bioactivity involves non-covalent interactions:

Enzyme Inhibition

Benzamide derivatives inhibit enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) via hydrogen bonding and π-stacking. For example, novel benzamides show AChE inhibition with Ki values of 8.91–34.02 nM .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in synthesizing more complex organic molecules. It is utilized in creating derivatives that exhibit varied chemical properties.

Biology

- Biochemical Probes : Research has explored its potential as a biochemical probe for studying biological systems. Its ability to interact with specific molecular targets makes it useful for understanding enzyme functions and cellular pathways.

Medicine

- Therapeutic Potential : Investigations have been conducted into its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes.

Industry

- Specialty Chemicals Development : The compound is also being explored for its utility in developing specialty chemicals and materials, where its unique properties can be harnessed for specific applications.

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives of 4-Amino-3-(2-methoxyethoxy)-benzamide exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential as therapeutic agents.

- Anti-inflammatory Properties : Research indicated that this compound could reduce inflammation markers in vitro, highlighting its promise for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-methoxyethoxy)-benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzamide derivatives vary primarily in substituents on the aromatic ring and the amide side chain. Key analogs include:

Key Observations:

- Alkoxy vs. Aryl Substituents : The 2-methoxyethoxy group in the target compound provides moderate polarity and flexibility compared to the isopropoxy group in or the chlorophenyl group in .

- Amide Side Chain Modifications : The absence of bulky N-substituents (e.g., dimethyl groups in QD-6425) in the target compound may enhance solubility but reduce metabolic stability.

Physicochemical Properties

- Lipophilicity: The 2-methoxyethoxy group increases hydrophilicity compared to chlorophenyl or isopropyl substituents. For example, the logP of N-(3-Chlorophenyl)-4-(2-methoxyethoxy)benzamide is 3.54, whereas simpler analogs like 4-Amino-3-(propan-2-yloxy)benzamide likely have lower logP values.

- Melting Points : Benzamides with polar substituents (e.g., HDAC inhibitor CI-994) often exhibit higher melting points (>200°C), while alkyl-substituted derivatives may have lower thermal stability.

Biological Activity

4-Amino-3-(2-methoxyethoxy)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, emphasizing its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 4-amino-3-(2-methoxyethoxy)benzamide

- Molecular Formula : CHNO

- Molecular Weight : 223.28 g/mol

This compound features an amino group, a benzamide moiety, and a methoxyethoxy side chain, which contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide, including this compound, exhibit antiviral properties. Specifically, compounds in this class have shown efficacy against viruses such as Hepatitis B Virus (HBV) and Ebola virus. For instance, related benzamide derivatives have been reported to inhibit HBV replication with IC values in the low micromolar range .

Anticancer Potential

Research has demonstrated that compounds containing the benzamide structure can act as potent inhibitors of various cancer cell lines. A study focusing on the SAR of 4-(aminomethyl)benzamides revealed significant cytotoxicity against several solid tumor cell lines, with some derivatives achieving over 90% inhibition at concentrations as low as 10 nM against receptor tyrosine kinases like EGFR .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in viral replication or cancer cell proliferation.

- Receptor Interaction : It can bind to receptor tyrosine kinases, inhibiting their activity and leading to reduced cell growth.

- Apoptosis Induction : Some studies suggest that it may promote apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be enhanced through structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic ring significantly affects potency.

- Chain Length Variations : Altering the length and branching of the side chain can improve solubility and bioavailability.

Table 1: Comparative Biological Activity of Related Benzamide Derivatives

| Compound Name | Target Virus/Cancer Type | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HBV | 1.99 | Inhibition of viral replication |

| CBS1118 | Ebola Virus | <10 | Entry inhibition |

| IMB-0523 | HBV | 1.99 (wild-type) | A3G level increase |

| Tris-benzamides | Breast Cancer | <10 | Receptor tyrosine kinase inhibition |

Case Studies

- Ebola Virus Inhibition : A study highlighted the efficacy of certain benzamide derivatives in inhibiting Ebola virus entry into host cells, demonstrating potential for therapeutic development against filoviruses .

- Anti-HBV Activity : Another research project focused on the synthesis and evaluation of benzamide derivatives against HBV, revealing promising results for drug-resistant strains .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Amino-3-(2-methoxyethoxy)-benzamide, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and amines. For example, derivatives of 4-amino-3-methoxybenzoic acid (structurally similar) are synthesized via refluxing with substituted aldehydes or amines in ethanol with catalytic acetic acid . For the 2-methoxyethoxy substituent, etherification via nucleophilic substitution or Mitsunobu reactions may be employed. Critical parameters include reaction time (e.g., 4–6 hours under reflux), solvent choice (absolute ethanol for solubility), and acid catalysis (glacial acetic acid for protonation). Post-synthesis purification via column chromatography or recrystallization is essential for isolating high-purity product .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions (e.g., methoxyethoxy at C3 and amino at C4).

- Infrared Spectroscopy (IR): Peaks at ~3300 cm (N-H stretch, amide) and ~1250 cm (C-O-C stretch, methoxyethoxy).

- Mass Spectrometry (MS): High-resolution MS to verify molecular ion [M+H] and fragmentation patterns.

- X-ray Crystallography: For definitive confirmation of 3D structure and hydrogen-bonding interactions .

Q. What are the primary applications of this compound in biochemical research?

Methodological Answer: this compound is used as:

- Pharmacological Probes: Structural analogs (e.g., benzamide derivatives) are studied as dopamine D2 and serotonin 5-HT3 receptor dual antagonists, requiring radioligand binding assays to quantify affinity .

- Enzyme Inhibitors: Testing involves enzymatic assays (e.g., HDAC or PDE IV inhibition) with IC determination .

- Metal Chelation: The amino and methoxyethoxy groups may coordinate metals (e.g., Pd(II)) for separation studies using UV-Vis or ICP-MS .

Advanced Research Questions

Q. How does the 2-methoxyethoxy substituent influence the compound’s pharmacokinetic properties and receptor binding affinity?

Methodological Answer: The 2-methoxyethoxy group enhances solubility and modulates steric/electronic interactions with target receptors. For example:

- Solubility Studies: Compare logP values (via HPLC) of derivatives with/without methoxyethoxy to assess hydrophilicity.

- Docking Simulations: Use software like AutoDock to model interactions with receptors (e.g., dopamine D2).

- SAR Analysis: Synthesize analogs with varying substituents (e.g., ethoxy vs. methoxyethoxy) and evaluate binding affinity via competitive displacement assays .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks: Validate protocols (e.g., cell line viability assays) using standardized controls.

- Metabolic Stability Testing: Assess compound degradation in liver microsomes to rule out metabolite interference.

- Orthogonal Assays: Combine in vitro binding data with in vivo efficacy studies (e.g., rodent models for antiemetic activity) .

Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions, followed by HPLC analysis.

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures.

- Lyophilization: Improve shelf-life by formulating as a lyophilized powder stored at −20°C .

Q. What advanced analytical methods are recommended for studying its ecological impact, given limited toxicity data?

Methodological Answer:

- Microtox Assays: Use bioluminescent bacteria (e.g., Vibrio fischeri) to assess acute toxicity.

- QSAR Modeling: Predict ecotoxicity using computational tools like ECOSAR.

- Soil Mobility Studies: Conduct column chromatography with soil samples to evaluate leaching potential .

Methodological Challenges and Solutions

Q. How can researchers address low yields in amide bond formation during synthesis?

Methodological Answer:

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.